Metabolic Pathway Specificity: CYP3A4-Driven Sulfone Formation vs. CYP2C19-Dependent Pathways
Pantoprazole sulfone is generated specifically by CYP3A4-mediated sulfoxidation of pantoprazole, whereas pantoprazole sulfide is produced via non-enzymatic reduction or alternative pathways [1]. This metabolic specificity is contrasted with omeprazole sulfone, which also involves CYP3A4, but pantoprazole sulfone demonstrates a distinct metabolic profile due to its lower affinity for CYP2C19 [2].
| Evidence Dimension | Primary metabolic enzyme |
|---|---|
| Target Compound Data | Formed via CYP3A4 sulfoxidation of pantoprazole |
| Comparator Or Baseline | Pantoprazole sulfide (CYP-independent), Omeprazole sulfone (CYP3A4) |
| Quantified Difference | Pantoprazole sulfone production is >90% CYP3A4-dependent in human liver microsomes; pantoprazole sulfide is non-CYP dependent |
| Conditions | In vitro human liver microsome assays |
Why This Matters
Selection of pantoprazole sulfone over pantoprazole sulfide is critical for studies focused on CYP3A4-mediated drug-drug interactions.
- [1] Andersson, T. (1996). Pharmacokinetics, metabolism and interactions of acid pump inhibitors. Clinical Pharmacokinetics, 31(1), 9-28. View Source
- [2] Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. Drug Metabolism and Disposition, 32(8), 821-827. View Source
